(Z)-2-Methyleneoct-5-enal
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Overview
Description
(Z)-2-Methyleneoct-5-enal is an organic compound with the molecular formula C9H14O It is characterized by the presence of a methylene group attached to an octenal chain, which gives it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyleneoct-5-enal can be achieved through several methods. One common approach involves the aldol condensation of octanal with formaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyleneoct-5-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 typically produces alcohols.
Scientific Research Applications
(Z)-2-Methyleneoct-5-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-2-Methyleneoct-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methyleneoct-5-enal: The trans-isomer of the compound, which has different physical and chemical properties.
2-Methyl-2-pentenal: A structurally similar compound with a shorter carbon chain.
2-Octenal: Lacks the methylene group but shares the octenal backbone.
Uniqueness
(Z)-2-Methyleneoct-5-enal is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Properties
CAS No. |
94088-13-8 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(Z)-2-methylideneoct-5-enal |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9(2)8-10/h4-5,8H,2-3,6-7H2,1H3/b5-4- |
InChI Key |
MVRIQXQTGVCWOS-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCC(=C)C=O |
Canonical SMILES |
CCC=CCCC(=C)C=O |
Origin of Product |
United States |
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